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Compound of Interest

3-n-Butoxy-4-methoxybenzoyl!
Compound Name:
chloride

Cat. No.: B7844288

Get Quote

Introduction & Chemical Profile

3-n-Butoxy-4-methoxybenzoyl chloride is a highly reactive electrophile derived from
isovanillic acid.[1][2] It serves as a pivotal building block in the development of PDE4 inhibitors
(e.g., analogs of Rolipram and Ro 20-1724), which are targeted for treating inflammatory
conditions like COPD, psoriasis, and asthma, as well as CNS disorders.[1]

The specific 3-butoxy-4-methoxy substitution pattern is pharmacologically privileged; the
lipophilic butoxy tail occupies the hydrophobic pocket of the PDE4 enzyme active site
(specifically the Q-pocket), enhancing potency and selectivity compared to shorter alkoxy
chains.[1][2]

Chemical Identity
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Property Detail

Chemical Name 3-n-Butoxy-4-methoxybenzoyl chloride

CAS Number Derived from Acid CAS: 66924-20-7

Molecular Formula C12H15CIlOs3

Molecular Weight 242.70 g/mol

Appearance YeIIoT/\fish liquid or low-melting solid (moisture
sensitive)

Precursor 3-n-Butoxy-4-methoxybenzoic acid

Synthesis Workflow & Mechanism

The production and utilization of this intermediate follow a strict three-stage protocol to ensure
high purity and yield.[2] The workflow moves from the alkylation of isovanillic acid to the
generation of the acid chloride, followed by immediate coupling.[2]

Mechanism of Action: Catalytic Acyl Chloride Formation

We utilize Oxalyl Chloride with DMF catalysis (Vilsmeier-Haack intermediate) rather than
Thionyl Chloride.[1][2] This method is milder, produces volatile byproducts (CO, COz, HCI), and
avoids the formation of sulfur-based impurities that can poison downstream hydrogenation

catalysts.[1]
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Figure 1: Synthetic pathway from Isovanillic Acid to PDE4 Inhibitor Scaffolds.[1][2]

Detailed Experimental Protocols
Stage 1: Synthesis of 3-n-Butoxy-4-methoxybenzoic
Acid
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Objective: Selective alkylation of the meta-hydroxyl group.[1][2]
Reagents:

e |sovanillic acid (1.0 eq)[2]

n-Butyl bromide (1.2 eq)[1][2]

Potassium Carbonate (K2COs, 2.5 eq)[1]

Potassium lodide (Kl, 0.1 eq - Finkelstein catalyst)[1][2]

Solvent: DMF (anhydrous)[2]

Protocol:

Charge a reaction vessel with Isovanillic acid and anhydrous DMF (5 mL/g).

e Add Kz2COs and catalytic KI.[2] Stir at room temperature for 15 minutes to form the
phenoxide anion.

e Add n-Butyl bromide dropwise over 20 minutes.

e Heat the mixture to 60°C and stir for 4—6 hours. Monitor by TLC (Hexane:EtOAc 1:1) or
HPLC.[2]

e Workup: Cool to RT. Pour into ice-water (10x volume). Acidify with 1M HCI to pH 2-3 to
precipitate the product.

« Filtration: Collect the white solid by vacuum filtration.[2] Wash with cold water.[2]

 Purification: Recrystallize from Ethanol/Water to yield 3-n-Butoxy-4-methoxybenzoic acid
(Yield >85%).

Stage 2: Generation of 3-n-Butoxy-4-methoxybenzoyl
Chloride

Obijective: Conversion to the reactive acyl chloride under anhydrous conditions.[1][2]
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Reagents:

e 3-n-Butoxy-4-methoxybenzoic acid (from Stage 1)[1][2]

o Oxalyl Chloride (1.2 eq)[2]

o DMF (catalytic, 2—3 drops)[1]

» Solvent: Dichloromethane (DCM, anhydrous)[1]

Protocol:

Suspend the dried acid in anhydrous DCM (10 mL/g) under Nitrogen atmosphere.
e Add catalytic DMF.

e Cool to 0°C.

e Add Oxalyl Chloride dropwise. Caution: Vigorous gas evolution (CO, CO2).[1]

e Warm to room temperature and stir for 2 hours until the solution becomes clear and gas
evolution ceases.

o Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure
(Rotavap) to obtain the crude acid chloride as a yellow oil/solid.

o Note: Do not purify by chromatography.[2] Use immediately for the next step to prevent
hydrolysis.[2]

Stage 3: Amide Coupling (General Protocol for Library
Synthesis)

Objective: Synthesis of the target benzamide (PDE4 pharmacophore).[2]
Reagents:

e Crude Acid Chloride (1.0 eq)[2]
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e Target Amine (e.g., 3,5-dichloro-4-aminopyridine for Roflumilast analogs) (1.1 eq)[1][2]
o Triethylamine (TEA) or DIPEA (2.0 eq)[2]

e Solvent: DCM or THF[1][2]

Protocol:

e Dissolve the amine and TEA in anhydrous DCM. Cool to 0°C.[2][3]

» Dissolve the crude acid chloride in a minimal amount of DCM.

e Add the acid chloride solution dropwise to the amine solution.

« Stir at 0°C for 30 minutes, then warm to RT and stir for 2—4 hours.

e Quench with saturated NaHCOs solution.

o Extraction: Separate phases. Wash organic layer with 1M HCI (to remove unreacted amine),
then Brine.

e Dry over Na2SO4 and concentrate.

 Purification: Flash column chromatography (SiOz, Hexane/EtOAc gradient).

Troubleshooting & Optimization (E-E-A-T)
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Issue Probable Cause Expert Solution

Add 10 mol% Potassium
) Steric hindrance or low lodide (KI) to generate the
Incomplete Alkylation (Stage 1) o ) ) S
reactivity of bromide.[1][2] more reactive butyl iodide in

situ.[2] Increase Temp to 80°C.

Ensure all glassware is oven-
dried.[1][2] Use a CaClz drying

Low Yield in Chloride Step Hydrolysis due to moisture.[2] _
tube or Nitrogen balloon.[2]
Use fresh Oxalyl Chloride.[2]
Maintain low temperature (0°C
If coupling with amino- to -10°C) during addition.[1][2]

O-Acylation vs N-Acylation
alcohols.[1][2] Use DCM (non-polar) to favor

N-acylation over O-acylation.

Perform all steps under inert
- Oxidation of electron-rich atmosphere (N2/Ar). Add a
Colored Impurities ) ) )
phenol ring.[1][2] radical scavenger if necessary

during workup.[2]

Safety & Handling

» Acid Chlorides: Highly corrosive and lachrymators.[2] React violently with water to release
HCI gas.[2] Handle only in a fume hood.

e Oxalyl Chloride: Toxic by inhalation.[2] Produces CO (carbon monoxide).[2]

e n-Butyl Bromide: Alkylating agent; potential carcinogen.[1][2] Wear double nitrile gloves.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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